2,2',4,4',5,5'-Hexabromodiphenyl ether

Catalog No.
S605568
CAS No.
68631-49-2
M.F
C12H4Br6O
M. Wt
643.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2',4,4',5,5'-Hexabromodiphenyl ether

CAS Number

68631-49-2

Product Name

2,2',4,4',5,5'-Hexabromodiphenyl ether

IUPAC Name

1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene

Molecular Formula

C12H4Br6O

Molecular Weight

643.6 g/mol

InChI

InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H

InChI Key

RZXIRSKYBISPGF-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Synonyms

2,2',4,4',5,5'-hexaBDE, 2,2',4,4',5,5'-hexabrominated diphenyl ether, PBDE 153

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br

Historical Use in Research:

2,2',4,4',5,5'-Hexabromodiphenyl ether, also known as BDE-153, was previously used in scientific research as a model compound for studying the environmental fate and effects of polybrominated diphenyl ethers (PBDEs) []. PBDEs are a class of flame retardants that were widely used in the past but have since been banned or restricted due to environmental and health concerns.

BDE-153 was chosen as a model compound because it is relatively stable and easy to synthesize []. It was used in various research studies to investigate the environmental persistence and bioaccumulation of PBDEs, as well as their potential toxicity to various organisms [, ].

Limitations of BDE-153 as a Model Compound:

Despite its initial use, BDE-153 has limitations as a model compound for studying the entire class of PBDEs. This is because:

  • BDE-153 is a single specific congener of PBDEs, and there are many other congeners with different chemical properties and potential effects [, ].
  • BDE-153 is not representative of the complex mixture of PBDEs typically found in the environment [, ].

Therefore, research using BDE-153 needs to be interpreted cautiously and supplemented with studies using other PBDE congeners and real-world environmental samples to gain a more complete understanding of the environmental and health impacts of PBDEs.

Current Research Applications:

While BDE-153 is no longer widely used as a model compound, it is still occasionally used in specific research contexts, such as:

  • Comparative studies to understand the differences in behavior and effects between BDE-153 and other PBDE congeners [].
  • Studies investigating the degradation mechanisms of PBDEs.

2,2',4,4',5,5'-Hexabromodiphenyl ether, commonly referred to as BDE-153, is a member of the polybrominated diphenyl ethers family. Its chemical formula is C₁₂H₄Br₆O, and it possesses a molecular weight of approximately 643.58 g/mol . Structurally, it consists of two phenyl rings connected by an ether linkage, with six bromine atoms substituted at specific positions on the rings. This compound is primarily used as a flame retardant in various materials, including textiles and plastics .

BDE-153 is considered a persistent organic pollutant (POP) due to its resistance to degradation and ability to accumulate in the environment and fat tissues of organisms []. Studies suggest potential for endocrine disruption in humans and wildlife, affecting hormone function and development [].

  • Toxicity: Studies in animals suggest potential developmental and neurotoxic effects of BDE-153 exposure. However, the extent of human health risks remains under investigation.
  • Flammability: While BDE-153 acts as a flame retardant in materials, the compound itself is flammable.

Research indicates that 2,2',4,4',5,5'-hexabromodiphenyl ether exhibits various biological activities:

  • Endocrine Disruption: Studies have shown that BDE-153 can interfere with thyroid hormone levels and disrupt endocrine functions in both animal models and human cell lines .
  • Neurotoxicity: There is evidence suggesting potential neurotoxic effects associated with exposure to BDE-153, particularly during developmental stages .
  • Carcinogenicity: While direct evidence linking BDE-153 to cancer is limited, its structural similarities to other brominated compounds raise concerns about its long-term safety .

The synthesis of 2,2',4,4',5,5'-hexabromodiphenyl ether typically involves bromination reactions:

  • Bromination of Diphenyl Ether: Diphenyl ether can be brominated using bromine in the presence of a catalyst (such as iron or aluminum bromide) to introduce bromine atoms at the desired positions.
  • Controlled Conditions: The reaction conditions (temperature and solvent) must be carefully controlled to favor the formation of the hexabrominated product while minimizing the formation of undesired byproducts.

Alternative methods may also include the use of more advanced synthetic techniques such as microwave-assisted synthesis or ionic liquid catalysis to improve yields and selectivity .

2,2',4,4',5,5'-Hexabromodiphenyl ether is primarily utilized as a flame retardant in various applications:

  • Textiles: It is used in fabrics to reduce flammability.
  • Plastics: Commonly incorporated into plastics used in electronics and construction materials.
  • Foams: Employed in polyurethane foams for furniture and automotive applications.

Studies investigating interactions involving 2,2',4,4',5,5'-hexabromodiphenyl ether have focused on:

  • Environmental Fate: Research has shown that BDE-153 can bioaccumulate in aquatic organisms and may undergo transformation in sediment environments.
  • Human Exposure: Biomonitoring studies indicate that BDE-153 can be detected in human tissues and breast milk, raising concerns about potential health impacts from exposure .

When comparing 2,2',4,4',5,5'-hexabromodiphenyl ether with other related compounds within the polybrominated diphenyl ethers category:

Compound NameChemical FormulaBromine AtomsUnique Features
Tetrabromodiphenyl etherC₁₂H₈Br₄O4Lower bromination level; less persistent.
Pentabromodiphenyl etherC₁₂H₈Br₅O5Intermediate properties; higher toxicity risk.
Decabromodiphenyl etherC₁₂H₈Br₁₀O10Highly brominated; lower volatility but persistent.

BDE-153 stands out due to its specific six-bromine configuration which contributes to its unique properties as a flame retardant while also posing significant environmental and health risks compared to its less-brominated counterparts .

Physical Description

Solid

XLogP3

7.6

LogP

7.9 (LogP)

Melting Point

157.6°C

UNII

NX58WCQ511

Other CAS

68631-49-2

Wikipedia

2,2',4,4',5,5'-hexabromodiphenyl ether

Dates

Modify: 2023-08-15

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